



In-Vitro Pharmacological Profiling of 2-(1-Phenylethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Phenylethyl)morpholine

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Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro pharmacological profile of **2-(1-Phenylethyl)morpholine**, a molecule combining the structural features of phenethylamine and morpholine. Due to the absence of publicly available empirical data for this specific compound, this document outlines a theoretical profile based on structure-activity relationships of analogous compounds. It details the presumed primary biological targets, including monoamine transporters and trace amine-associated receptors, and describes the detailed experimental protocols necessary for the elucidation of its precise pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and central nervous system agents.

Introduction

2-(1-Phenylethyl)morpholine is a synthetic compound that incorporates the core scaffold of phenethylamine, a class of molecules known for their potent central nervous system activity, with a morpholine ring, a common moiety in medicinal chemistry recognized for its favorable pharmacokinetic properties. The phenethylamine backbone is characteristic of many stimulants, entactogens, and antidepressants that primarily interact with monoamine neurotransmitter systems. The addition of a morpholine ring can modulate the pharmacological profile by altering lipophilicity, metabolic stability, and receptor interaction.



Given its structural characteristics, **2-(1-Phenylethyl)morpholine** is hypothesized to interact with one or more of the following primary biological targets:

- Dopamine Transporter (DAT)
- Norepinephrine Transporter (NET)
- Serotonin Transporter (SERT)
- Trace Amine-Associated Receptor 1 (TAAR1)
- Monoamine Oxidase A and B (MAO-A, MAO-B)

This guide will detail the methodologies to quantify the interactions with these targets and the expected signaling pathways involved.

Predicted Pharmacological Profile and Data Presentation

While specific quantitative data for **2-(1-Phenylethyl)morpholine** are not publicly available, a comprehensive in-vitro profiling would typically generate data on binding affinities, functional activities, and enzyme inhibition. The following tables are presented as templates for the structured presentation of such data once it is generated through the experimental protocols outlined in this guide.

Table 1: Monoamine Transporter Binding Affinities

Target	Radioligand	Kı (nM)
Human Dopamine Transporter (hDAT)	[³ H]WIN 35,428	Data not available
Human Norepinephrine Transporter (hNET)	[³H]Nisoxetine	Data not available
Human Serotonin Transporter (hSERT)	[³H]Citalopram	Data not available



Table 2: Monoamine Transporter Functional Activity (Uptake Inhibition)

Target	IC ₅₀ (nM)
hDAT	Data not available
hNET	Data not available
hSERT	Data not available

Table 3: Monoamine Release Activity

Target	EC50 (nM)
hDAT	Data not available
hNET	Data not available
hSERT	Data not available

Table 4: Receptor Binding and Functional Activity

Target	Assay Type	Radioligand / Method	K _i / EC ₅₀ (nM)
Human TAAR1	Functional (cAMP)	CRE-luciferase	Data not available

Table 5: Enzyme Inhibition Activity

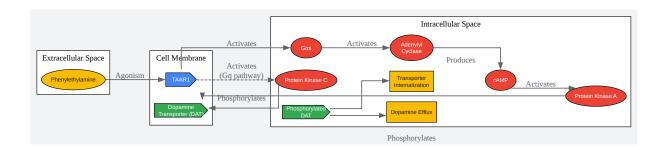
Enzyme	Substrate	IC50 (nM)
Human MAO-A	Kynuramine	Data not available
Human MAO-B	Benzylamine	Data not available

Signaling Pathways and Experimental Workflows



Predicted Signaling Pathway of Phenethylamine-like Compounds at TAAR1

Phenethylamine and its derivatives are known to activate TAAR1, a G-protein coupled receptor, which in turn modulates the function of monoamine transporters.[1] Activation of TAAR1 can trigger protein kinase A (PKA) and protein kinase C (PKC) signaling cascades, leading to the phosphorylation of the dopamine transporter (DAT).[1] This phosphorylation can result in a reversal of the transporter's function, causing an efflux of dopamine, or the withdrawal of the transporter from the cell membrane.[1]



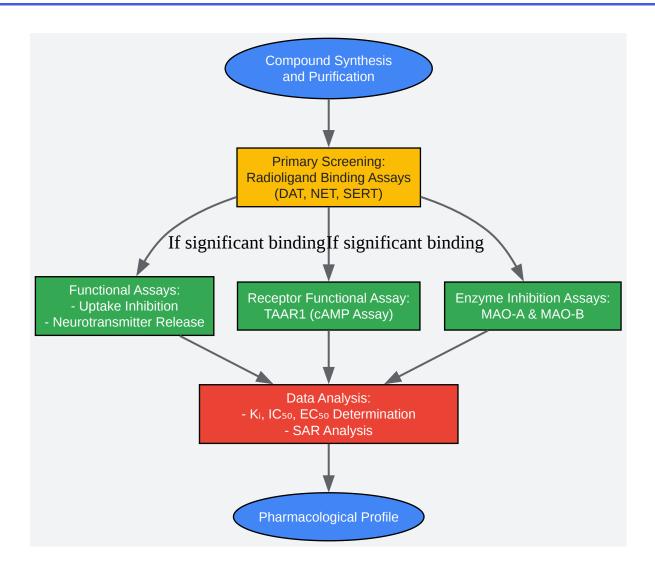
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Figure 1. TAAR1-mediated signaling cascade.

General Experimental Workflow for In-Vitro Pharmacological Profiling

The in-vitro characterization of a novel compound like **2-(1-Phenylethyl)morpholine** follows a tiered approach, beginning with primary binding assays to determine affinity for key targets, followed by functional assays to elucidate the mode of action (e.g., inhibitor, releaser), and concluding with enzyme inhibition assays.





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References

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